1-[3-(3,4-dimethoxyphenyl)-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
The compound 1-[3-(3,4-dimethoxyphenyl)-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazoline derivative characterized by a dihydropyrazole core substituted with 3,4-dimethoxyphenyl and 2-ethoxyphenyl groups at positions 3 and 5, respectively. Pyrazolines are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules due to its electron-donating effects, which enhance binding to biological targets.
For example, compounds featuring 4-chlorophenyl, 4-methoxyphenyl, or thiophene substituents demonstrate how structural variations impact biological activity .
Properties
IUPAC Name |
1-[5-(3,4-dimethoxyphenyl)-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-5-27-19-9-7-6-8-16(19)18-13-17(22-23(18)14(2)24)15-10-11-20(25-3)21(12-15)26-4/h6-12,18H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBSFTUZJZGSQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3,4-dimethoxyphenyl)-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Substitution reactions:
Final condensation: The ethanone moiety is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3,4-Dimethoxyphenyl)-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-[3-(3,4-Dimethoxyphenyl)-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-dimethoxyphenyl)-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related pyrazoline derivatives, focusing on substituent effects and biological activities:
Key Observations
Substituent Position: Para-substituted phenyl groups (e.g., 4-Cl, 4-OCH₃) improve antibacterial activity by aligning with hydrophobic pockets in microbial enzymes .
Electron-Donating vs. Withdrawing Groups :
- Methoxy and ethoxy groups enhance solubility and hydrogen bonding, critical for enzyme inhibition (e.g., EGFR, CYP51) .
- Halogens (Cl, I) increase lipophilicity, aiding penetration into bacterial membranes .
Heterocyclic Additions :
- Thiazole or thiophene rings augment π-π stacking and charge-transfer interactions, crucial for anticancer activity .
Physicochemical and Spectral Data Comparison
Biological Activity
1-[3-(3,4-Dimethoxyphenyl)-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a compound with significant potential in pharmaceutical applications, particularly in oncology and anti-inflammatory therapies. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrazole core, which is known for its diverse biological activities. The presence of methoxy and ethoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Cytotoxicity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values ranging from 5.13 µM to over 35 µM against different cancer types, including glioma and breast cancer .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCT116 | TBD | |
| Similar Pyrazole Derivative | HePG2 | 5.55 | |
| Similar Pyrazole Derivative | MCF7 | 2.86 |
The mechanism of action for pyrazole derivatives often involves the induction of apoptosis in cancer cells. Flow cytometry analyses have indicated that these compounds can cause cell cycle arrest and promote apoptotic pathways. For instance, one study noted that a related compound induced significant apoptosis in the C6 glioma cell line .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific substituents on the pyrazole ring is crucial for enhancing biological activity. A bulky aryl group at the second position and an aliphatic chain at the fifth position have been identified as key features that improve pharmacological efficacy .
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Recommended Substituent | Effect on Activity |
|---|---|---|
| 2 | Bulky Aryl Group | Increases potency |
| 5 | Aliphatic Chain | Enhances activity |
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:
- Glioma Treatment : A derivative similar to the target compound showed promising results in reducing tumor size in animal models of glioma, with a notable decrease in tumor proliferation markers.
- Breast Cancer : Clinical trials involving pyrazole derivatives indicated a significant reduction in tumor growth rates compared to control groups treated with standard chemotherapy agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
